molecular formula C17H16N4O B5492497 N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide

N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5492497
M. Wt: 292.33 g/mol
InChI Key: KFDRZDNFKACAGV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide: is a chemical compound that features a benzamide core substituted with a 4-ethylphenyl group and a 1,2,4-triazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the 4-ethylphenyl Group: The 4-ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the 1,2,4-triazol-4-yl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

Medicine:

    Drug Development: Due to its potential enzyme inhibition and antimicrobial activity, the compound is being explored for the development of new pharmaceuticals.

Industry:

    Polymer Additives: It can be used as an additive in polymers to improve their performance characteristics.

    Coatings: The compound may be used in coatings to enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzamide core may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide
  • N-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)benzamide
  • N-(4-fluorophenyl)-3-(1,2,4-triazol-4-yl)benzamide

Comparison:

  • N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the ethyl group, which can influence its hydrophobicity and steric interactions.
  • N-(4-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide has a methyl group instead of an ethyl group, leading to different steric and electronic properties.
  • N-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)benzamide contains a chlorine atom, which can affect its reactivity and binding interactions.
  • N-(4-fluorophenyl)-3-(1,2,4-triazol-4-yl)benzamide has a fluorine atom, influencing its electronegativity and potential biological activity.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-13-6-8-15(9-7-13)20-17(22)14-4-3-5-16(10-14)21-11-18-19-12-21/h3-12H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRZDNFKACAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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